molecular formula C36H48O6 B14779474 2,3,6,7,10,11-Hexapropoxytriphenylene

2,3,6,7,10,11-Hexapropoxytriphenylene

Cat. No.: B14779474
M. Wt: 576.8 g/mol
InChI Key: DNYKDFPRHVZFDT-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexapropoxytriphenylene is an organic compound with the molecular formula C36H48O6. It belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of six propoxy groups attached to the triphenylene core, making it a highly substituted aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexapropoxytriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl groups by propoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to reflux to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexapropoxytriphenylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6,7,10,11-Hexapropoxytriphenylene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of liquid crystal displays and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexapropoxytriphenylene involves its interaction with various molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions. Its unique electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexahydroxytriphenylene: A precursor to 2,3,6,7,10,11-Hexapropoxytriphenylene, characterized by the presence of hydroxyl groups instead of propoxy groups.

    2,3,6,7,10,11-Hexaaminotriphenylene: Contains amino groups instead of propoxy groups, leading to different chemical and biological properties.

    2,3,6,7,10,11-Hexaalkoxytriphenylenes: A class of compounds with various alkoxy groups, each exhibiting unique properties depending on the alkyl chain length and substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern with propoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.

Properties

Molecular Formula

C36H48O6

Molecular Weight

576.8 g/mol

IUPAC Name

2,3,6,7,10,11-hexapropoxytriphenylene

InChI

InChI=1S/C36H48O6/c1-7-13-37-31-19-25-26(20-32(31)38-14-8-2)28-22-34(40-16-10-4)36(42-18-12-6)24-30(28)29-23-35(41-17-11-5)33(21-27(25)29)39-15-9-3/h19-24H,7-18H2,1-6H3

InChI Key

DNYKDFPRHVZFDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCC)OCCC)OCCC)OCCC)OCCC

Origin of Product

United States

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